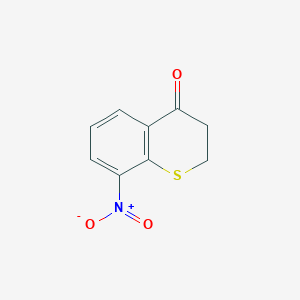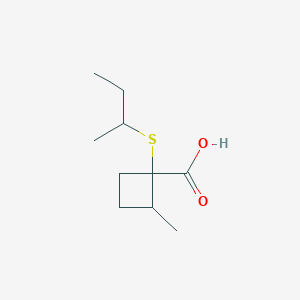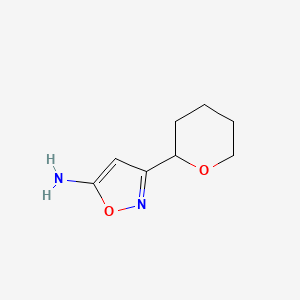
5-Amino-3-(2-tetrahydropyranyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(oxan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features an oxane ring fused to an oxazole ring with an amine group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxane derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(oxan-2-yl)-1,2-oxazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(oxan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce saturated oxazole derivatives.
Scientific Research Applications
3-(oxan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(oxan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A xanthone derivative with a similar oxane ring structure.
Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, sharing some structural similarities.
Uniqueness
3-(oxan-2-yl)-1,2-oxazol-5-amine is unique due to its fused oxane-oxazole structure, which imparts distinct chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of 3-(oxan-2-yl)-1,2-oxazol-5-amine, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(oxan-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H12N2O2/c9-8-5-6(10-12-8)7-3-1-2-4-11-7/h5,7H,1-4,9H2 |
InChI Key |
RXZWSKPTYFDXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
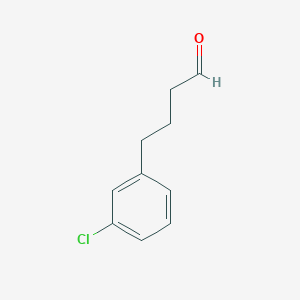
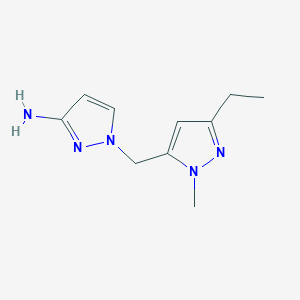
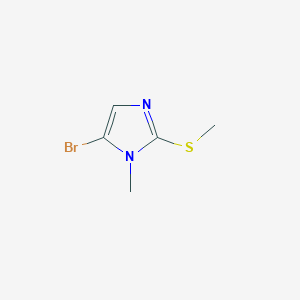


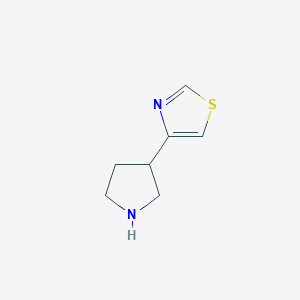
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
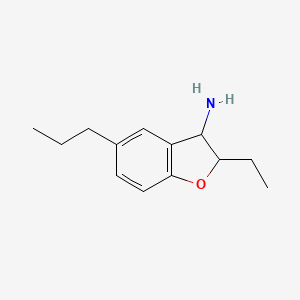

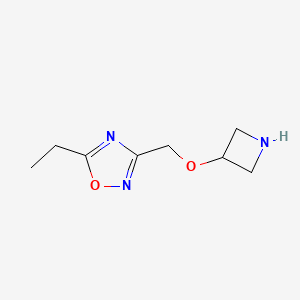
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
